molecular formula C10H16N3O5P B12791264 Cytidine, 2',3'-dideoxy-, 5'-(hydrogen methylphosphonate) CAS No. 140132-40-7

Cytidine, 2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)

Cat. No.: B12791264
CAS No.: 140132-40-7
M. Wt: 289.22 g/mol
InChI Key: KSYDGKZXBZYGRR-IONNQARKSA-N
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Description

Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose ring. This modification makes it a potent inhibitor of viral replication, particularly in the context of antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) typically involves the selective removal of hydroxyl groups from cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. The key steps include:

    Reduction: The hydroxyl groups at the 2’ and 3’ positions are selectively reduced to hydrogen atoms.

    Substitution: The 5’ hydroxyl group is substituted with a hydrogen methylphosphonate group.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Purification: The crude product is purified using techniques such as chromatography.

    Quality Control: The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting Agents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the nucleoside.

Scientific Research Applications

Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: Studied for its role in inhibiting viral replication, particularly in the context of HIV and other viral infections.

    Medicine: Investigated as a potential antiviral agent in the treatment of viral infections.

    Industry: Used in the production of antiviral drugs and other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme critical for the replication of many viruses, including HIV.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: Another nucleoside analogue with similar antiviral properties.

    2’,3’-Didehydro-2’,3’-dideoxycytidine: A related compound with modifications at the 2’ and 3’ positions.

    5-Fluorocytidine: A fluorinated analogue with enhanced antiviral activity.

Uniqueness

Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by causing chain termination makes it a valuable compound in antiviral research and therapy.

Properties

CAS No.

140132-40-7

Molecular Formula

C10H16N3O5P

Molecular Weight

289.22 g/mol

IUPAC Name

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid

InChI

InChI=1S/C10H16N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1

InChI Key

KSYDGKZXBZYGRR-IONNQARKSA-N

Isomeric SMILES

CP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N

Canonical SMILES

CP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N

Origin of Product

United States

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